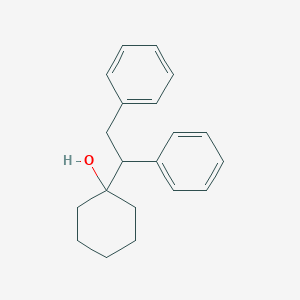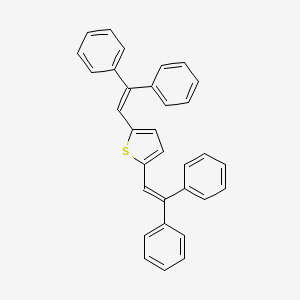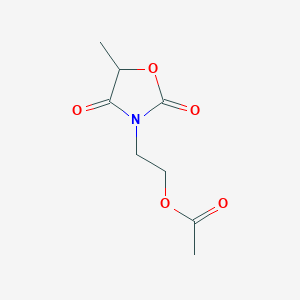
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate is an organic compound with the molecular formula C8H11NO5. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in pharmaceuticals and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate typically involves the reaction of 5-methyl-2,4-dioxo-1,3-oxazolidine with ethyl acetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of oxazolidinone.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones.
科学的研究の応用
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism by which 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
- 2-(1,3-Oxazolidin-3-yl)ethyl methacrylate
- Benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
Uniqueness
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate is unique due to its specific structural features and reactivity profile. Its acetate group provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Additionally, its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
666832-62-8 |
|---|---|
分子式 |
C8H11NO5 |
分子量 |
201.18 g/mol |
IUPAC名 |
2-(5-methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate |
InChI |
InChI=1S/C8H11NO5/c1-5-7(11)9(8(12)14-5)3-4-13-6(2)10/h5H,3-4H2,1-2H3 |
InChIキー |
UHFYVKZGYPMIQH-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=O)O1)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


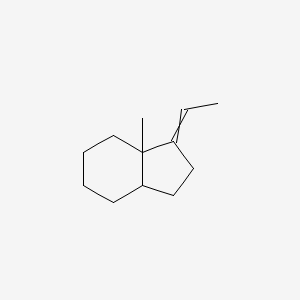

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
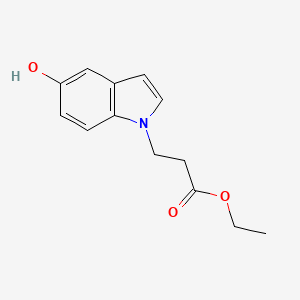

![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
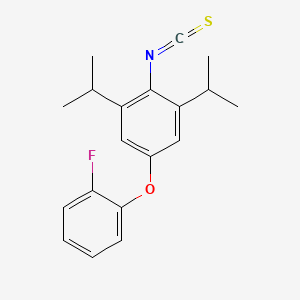

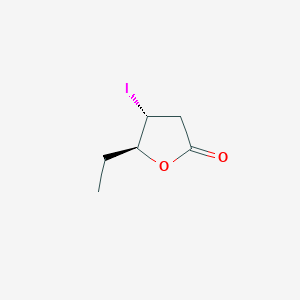
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)
![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
